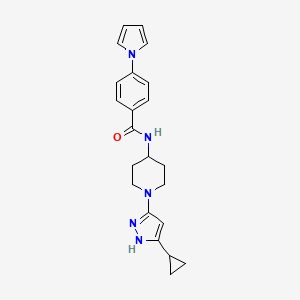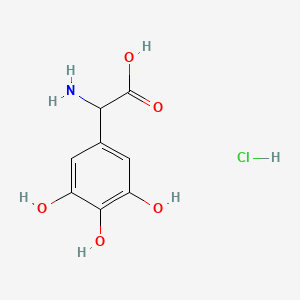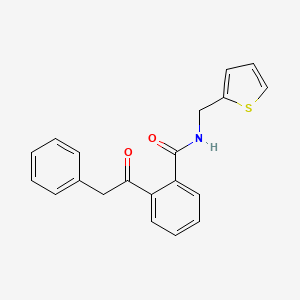
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The compound contains a thiophene ring, a tetrahydroquinoline ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Tetrahydroquinoline is a heterocyclic compound that consists of a quinoline ring system that has been fully reduced to a piperidine (six-membered ring with one nitrogen atom) and a cyclohexane (six-membered ring) system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the thiophene ring, and the tetrahydroquinoline ring. Sulfonamides are known to undergo reactions such as hydrolysis, especially under acidic or alkaline conditions . Thiophenes can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the water solubility of the compound . The compound’s reactivity, stability, and other properties would also be influenced by the presence of the thiophene and tetrahydroquinoline rings .Aplicaciones Científicas De Investigación
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
The inhibitory effects of tetrahydroisoquinoline derivatives on PNMT, an enzyme involved in epinephrine biosynthesis, have been studied. These compounds, including variations like 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, have shown potential in regulating epinephrine levels, which could have implications for treating conditions like hypertension and certain types of tumors (Blank et al., 1980).
Anticancer Activity
Novel quinoline bearing sulfonamide derivatives, including those with structures similar to the queried compound, have demonstrated cytotoxic activity against human breast cancer cell lines. This suggests their potential as carbonic anhydrase inhibiting anticancer drugs, with some compounds showing IC50 values comparable to or better than doxorubicin, a reference drug (Ahmed et al., 2017).
Protein Kinase Inhibition
Isoquinoline sulfonamides have been identified as inhibitors of protein kinase C (PKC), a key enzyme involved in cell signaling pathways. Their effects on cytotoxic T lymphocyte-mediated lysis and cellular proliferation suggest roles in immune response modulation and potential therapeutic applications in diseases where PKC is implicated (Juszczak & Russell, 1989).
Synthetic Methodologies
Research into the synthesis of tetrahydroisoquinolines and related compounds has expanded the toolkit for creating potential drug analogs. These methodologies enable access to complex structures that could serve as the backbone for novel therapeutic agents targeting a range of diseases, including cancer and central nervous system disorders (Bunce et al., 2012).
Ocular Hypotensive Activity
Sulfonamide derivatives, particularly those related to thieno[2,3-b]thiophene-2-sulfonamides, have been evaluated for their ocular hypotensive activity. These compounds hold potential for the development of new treatments for glaucoma by inhibiting carbonic anhydrase and optimizing physicochemical properties to improve efficacy and reduce side effects (Prugh et al., 1991).
Mecanismo De Acción
Direcciones Futuras
The potential applications of this compound would likely depend on its biological activity. Given the presence of the sulfonamide group and the tetrahydroquinoline ring, it could be interesting to explore its potential as a pharmaceutical drug. For example, it could be tested for antibacterial activity (given that many sulfonamides are antibiotics) or for other types of biological activity .
Propiedades
IUPAC Name |
5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-9-2-7-14(20-9)21(18,19)16-11-4-5-12-10(8-11)3-6-13(17)15-12/h2,4-5,7-8,16H,3,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIYNSYZZHJSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2682679.png)
![[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc](/img/structure/B2682683.png)
![4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2682684.png)
![Methyl 5-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2682687.png)



![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)


![(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2682696.png)
![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)
![5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2682700.png)
